
3-Methyl-N-(octan-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(octan-2-YL)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methyl group at the third position of the benzene ring and an octan-2-yl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(octan-2-YL)aniline can be achieved through several methods. One common method involves the alkylation of aniline with 2-octanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-(octan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-N-(octan-2-YL)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(octan-2-YL)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: Similar in structure but lacks the octan-2-yl group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
Toluidines: Aniline derivatives with methyl groups attached to the benzene ring.
Uniqueness
3-Methyl-N-(octan-2-YL)aniline is unique due to the presence of the octan-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
646026-87-1 |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
3-methyl-N-octan-2-ylaniline |
InChI |
InChI=1S/C15H25N/c1-4-5-6-7-10-14(3)16-15-11-8-9-13(2)12-15/h8-9,11-12,14,16H,4-7,10H2,1-3H3 |
Clave InChI |
PYUPABYPNCNTSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)NC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)
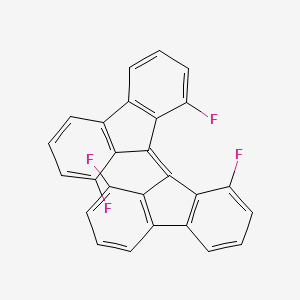
![[(Pentabromophenyl)methyl]phosphonic acid](/img/structure/B12601871.png)
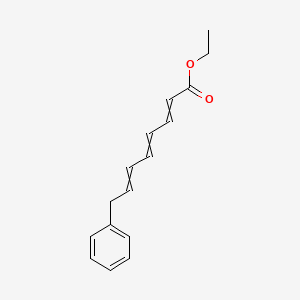
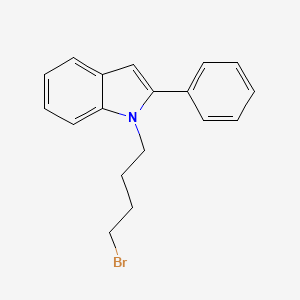
![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)
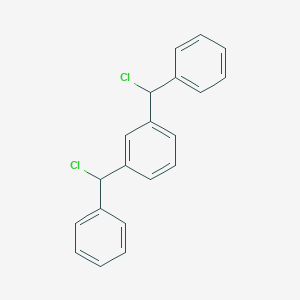
![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
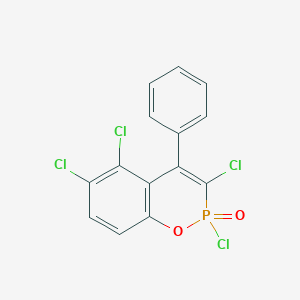
![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)
